Pivampicillin Hydrochloride

Descripción

Historical Context of Oral Beta-Lactam Antibiotic Development

The discovery of penicillin by Alexander Fleming in 1928 marked a revolutionary moment in medicine, heralding the age of antibiotics. reactgroup.org However, it wasn't until the 1940s that penicillin was mass-produced and became widely available for treating bacterial infections. reactgroup.org This initiated the "golden era" of antibiotics, a period between 1940 and 1962, during which most of the antibiotic classes used today were discovered. reactgroup.org

The initial penicillins were highly effective against many Gram-positive bacteria but had a limited spectrum of activity against Gram-negative organisms. A significant breakthrough came in 1961 with the introduction of ampicillin (B1664943) by the British company Beecham. wikipedia.org Ampicillin, an aminopenicillin, demonstrated a broader spectrum of activity, including against Gram-negative bacteria like H. influenzae, coliforms, and Proteus spp. wikipedia.org

Despite their efficacy, a major challenge with early beta-lactam antibiotics, including penicillin and its derivatives, was their susceptibility to bacterial resistance mechanisms, such as the production of beta-lactamase enzymes. aafp.orgmdpi.com Another significant hurdle, particularly for oral administration, was the inherent physicochemical properties of these compounds that limited their absorption from the gastrointestinal tract. uobabylon.edu.iqactamedicamarisiensis.ro The development of orally active beta-lactam antibiotics that could achieve reliable and high therapeutic concentrations in the bloodstream was a major focus of pharmaceutical research. This led to the exploration of various chemical modifications to the basic penicillin structure to improve acid stability and oral bioavailability. aafp.org

Evolution of Prodrug Strategies in Antibiotic Design

The concept of a prodrug—a pharmacologically inactive compound that is converted into an active drug within the body—emerged as a powerful strategy to overcome the limitations of conventional drugs. ijpsjournal.com This approach has been instrumental in improving undesirable properties such as poor solubility, low bioavailability, rapid metabolism, and lack of site-specificity. ijpsjournal.comewadirect.com

Prodrugs are generally classified into two main categories: carrier-linked prodrugs and bioprecursors. ijpsjournal.com Carrier-linked prodrugs involve the attachment of a carrier molecule to the active drug, which is later cleaved by enzymatic or chemical reactions in the body. ewadirect.com This strategy has been widely employed to enhance the lipophilicity of polar drugs, thereby improving their ability to cross biological membranes. nih.gov

The application of prodrug strategies to antibiotics has been particularly fruitful. By masking polar functional groups, such as the carboxylic acid group in penicillins, researchers were able to create more lipophilic ester prodrugs. uobabylon.edu.iqtaylorandfrancis.com These prodrugs could be more readily absorbed from the gastrointestinal tract. taylorandfrancis.com Once absorbed, they are designed to be rapidly hydrolyzed by esterase enzymes present in the gut wall, liver, and blood to release the active parent antibiotic. patsnap.comjst.go.jp This approach not only increases the oral bioavailability of the antibiotic but can also reduce off-target effects and the development of resistance by delivering the active drug more efficiently to the site of infection. nih.gov The success of this strategy is evident in the development of several ester prodrugs of penicillins, including pivampicillin (B1678493), bacampicillin (B1208201), and talampicillin. uobabylon.edu.iq

Rationale for Pivampicillin Hydrochloride Development: Addressing Bioavailability Limitations of Ampicillin

Ampicillin, despite its broad-spectrum antibacterial activity, suffers from incomplete and variable oral absorption, with a bioavailability of less than 50%. wikipedia.orguobabylon.edu.iq This poor absorption is largely attributed to the polar nature of the ampicillin molecule, which contains both a free amino group and a carboxylic acid group, making it a zwitterion at physiological pH. taylorandfrancis.com This high polarity limits its ability to passively diffuse across the lipid-rich membranes of the intestinal cells. nih.gov Furthermore, ampicillin's stability in the acidic environment of the stomach can also contribute to its reduced bioavailability. actamedicamarisiensis.ro

To overcome these limitations, pivampicillin was developed as a pivaloyloxymethyl ester prodrug of ampicillin. patsnap.comwikipedia.org The core rationale behind this design was to increase the lipophilicity of the ampicillin molecule by masking the polar carboxylate group with a pivaloyloxymethyl ester. nih.govtaylorandfrancis.com This chemical modification transforms the polar ampicillin into a more lipid-soluble compound, allowing for enhanced absorption from the gastrointestinal tract. nih.govtaylorandfrancis.com

Once absorbed, pivampicillin is rapidly hydrolyzed by non-specific esterases present in the intestinal mucosa and blood to release the active ampicillin and two byproducts: pivalic acid and formaldehyde (B43269). patsnap.comjst.go.jp This rapid in-vivo conversion ensures that high concentrations of the active ampicillin are delivered into the systemic circulation. nih.govjst.go.jp Clinical studies have demonstrated that the oral administration of pivampicillin results in significantly higher peak serum concentrations of ampicillin compared to an equivalent dose of ampicillin itself. nih.gov For instance, one study showed that pivampicillin achieved an average peak ampicillin concentration of 6.8 µg/ml, whereas an equimolar dose of ampicillin only reached 1.96 µg/ml. nih.gov This improved bioavailability allows for more reliable and effective treatment of systemic infections. patsnap.com

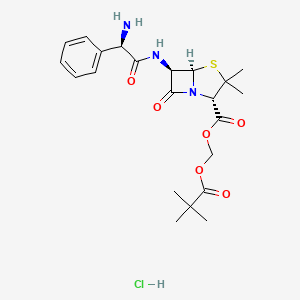

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

2,2-dimethylpropanoyloxymethyl (2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3O6S.ClH/c1-21(2,3)20(29)31-11-30-19(28)15-22(4,5)32-18-14(17(27)25(15)18)24-16(26)13(23)12-9-7-6-8-10-12;/h6-10,13-15,18H,11,23H2,1-5H3,(H,24,26);1H/t13-,14-,15+,18-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQECFVGMGBQCPA-GLCLSGQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)OCOC(=O)C(C)(C)C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)OCOC(=O)C(C)(C)C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30ClN3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

33817-20-8 (Parent) | |

| Record name | Pivampicillin hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026309955 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90180926 | |

| Record name | Pivampicillin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90180926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

500.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26309-95-5 | |

| Record name | Pivampicillin hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26309-95-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pivampicillin hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026309955 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pivampicillin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90180926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (pivaloyloxy)methyl [2S-[2α,5α,6β(S*)]]-6-(2-amino-2-phenylacetamido)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.262 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIVAMPICILLIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9HOC53L7L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Prodrug Design and Biotransformation Research of Pivampicillin Hydrochloride

Esterification Strategy for Enhanced Membrane Permeability

Ampicillin's oral bioavailability is limited due to its polar nature, stemming from a free amino group and a carboxylic acid functionality, which restricts its ability to pass through the lipid-rich membranes of the gastrointestinal tract. taylorandfrancis.com The prodrug approach for pivampicillin (B1678493) masks the polar carboxylate group of ampicillin (B1664943) through an esterification process. researchgate.netuobabylon.edu.iq

Specifically, pivampicillin is the pivaloyloxymethyl ester of ampicillin. nih.govdrugbank.com This esterification significantly increases the lipophilicity of the molecule. patsnap.comtaylorandfrancis.com The enhanced lipophilicity, a key determinant for diffusing across biological membranes, allows for more efficient absorption from the gastrointestinal tract. nih.govucl.ac.be A comparison of the partition coefficients (logP), a measure of lipophilicity, demonstrates this enhancement: ampicillin has a logP of 0.88, whereas the more lipophilic pivampicillin has a logP of 1.43. taylorandfrancis.com This chemical modification enables the inactive prodrug to be more readily partitioned into and permeate through the intestinal barrier. taylorandfrancis.comresearchgate.net

Enzymatic Hydrolysis Pathways and Kinetics of Pivampicillin Hydrochloride

Once absorbed, the pharmacologically inactive pivampicillin must be converted into its active form, ampicillin, through hydrolysis. This biotransformation is a rapid and efficient process mediated by widely distributed enzymes.

The conversion of pivampicillin to ampicillin is catalyzed by non-specific esterases. nih.govdrugbank.com These enzymes are ubiquitous in the body and are not highly specific to their substrates, allowing them to hydrolyze a wide variety of ester linkages. uobabylon.edu.iqmdpi.com The acyloxymethyl ester structure of pivampicillin is particularly susceptible to these esterases. taylorandfrancis.com The enzymatic reaction involves the cleavage of the ester bond, which initiates the release of the active ampicillin molecule. taylorandfrancis.commdpi.com This hydrolytic process is highly efficient, with studies indicating that over 99% of the absorbed pivampicillin is converted to ampicillin within approximately 15 minutes of absorption. nih.govdrugbank.com

The enzymatic hydrolysis of pivampicillin begins during its absorption from the gastrointestinal tract and continues in various body tissues. nih.govdrugbank.com Research using Caco-2 cells, a model for the intestinal epithelium, demonstrates that pivampicillin is taken up by intestinal cells where intracellular esterases hydrolyze it to ampicillin. nih.govucl.ac.be Following this initial hydrolysis within the gastrointestinal mucosa, the process continues as the molecule enters systemic circulation. patsnap.compatsnap.com Non-specific esterases present in the blood and most other body tissues ensure that the conversion to the active form is rapid and complete. nih.govpatsnap.comdrugbank.com

Characterization of Active Metabolite Formation from this compound

The biotransformation of pivampicillin results in the formation of three distinct molecules. The enzymatic hydrolysis of the pivaloyloxymethyl ester yields:

Ampicillin : The microbiologically active antibiotic metabolite. nih.govdrugbank.com

Formaldehyde (B43269) : An unstable intermediate is formed which spontaneously decomposes. karger.com

Pivalic Acid : An inactive byproduct. nih.govdrugbank.commdpi.com

The primary goal of this process is the release of ampicillin, which can then exert its bactericidal action by inhibiting the synthesis of the bacterial cell wall. nih.govpharmacompass.com The formation of the active metabolite is remarkably efficient, ensuring that high serum concentrations of ampicillin are achieved following oral administration of the prodrug. nih.govucl.ac.be

Comparative Biotransformation Studies of this compound with Other Ampicillin Prodrugs

Pivampicillin is one of several ester prodrugs developed to improve the oral bioavailability of ampicillin. mdpi.comencyclopedia.pub Others include bacampicillin (B1208201) and talampicillin. uobabylon.edu.iqmdpi.comasm.org Comparative pharmacokinetic studies have been conducted to evaluate their relative efficiencies.

In a crossover study involving healthy volunteers, the oral administration of equimolar doses of pivampicillin, bacampicillin, and ampicillin was compared. Both pivampicillin and bacampicillin demonstrated significantly improved absorption and higher peak serum concentrations of ampicillin compared to ampicillin itself. asm.org The absorption of these ester prodrugs is nearly complete (98-99%), a marked improvement over ampicillin's absorption rate of less than 50%. uobabylon.edu.iq While both prodrugs are effective, studies have shown that bacampicillin may achieve slightly higher peak serum levels and a faster absorption rate than pivampicillin. asm.org However, the bioavailability of both pivampicillin and bacampicillin is comparable and substantially higher than that of ampicillin. asm.org This highlights the success of the ester prodrug strategy in overcoming the pharmacokinetic limitations of the parent compound.

Table 1: Comparative Pharmacokinetic Data of Ampicillin Prodrugs This table provides a summary of key pharmacokinetic parameters for ampicillin and its prodrugs, pivampicillin and bacampicillin, following oral administration of equimolar doses. Data is sourced from a comparative study. asm.org

| Compound | Mean Peak Serum Concentration (µg/mL) | Relative Bioavailability |

| Ampicillin | 3.7 | ~62-66% |

| Pivampicillin | 7.1 | ~91% |

| Bacampicillin | 8.3 | ~87-95% |

Pharmacokinetic Research of Pivampicillin Hydrochloride and Its Active Metabolite

Advanced Absorption Studies of Pivampicillin (B1678493) Hydrochloride

Pivampicillin is readily absorbed from the gastrointestinal tract and is rapidly hydrolyzed by nonspecific esterases in tissues and blood to yield ampicillin (B1664943), formaldehyde (B43269), and pivalic acid. drugbank.commedicaldialogues.ine-lactancia.org This conversion is highly efficient, with over 99% of the absorbed pivampicillin being converted to ampicillin within 15 minutes. drugbank.comnih.gov

Comparative Gastrointestinal Absorption Efficiency with Ampicillin

Studies have consistently demonstrated that pivampicillin hydrochloride is absorbed more efficiently from the gastrointestinal tract than ampicillin. asm.orgnih.gov This enhanced absorption is attributed to its greater lipophilicity compared to ampicillin, which allows for better permeation through the intestinal epithelium. patsnap.comtaylorandfrancis.com

Clinical studies in healthy volunteers have shown that oral administration of pivampicillin results in significantly higher peak serum concentrations of ampicillin compared to equimolar doses of ampicillin. nih.govnih.gov For instance, a dose of pivampicillin equimolar to 250 mg of ampicillin resulted in an average peak ampicillin concentration of 6.8 µg/mL, achieved in 56 minutes. asm.orgnih.govnih.gov In contrast, a 250 mg dose of ampicillin produced a peak concentration of 1.96 µg/mL at 1 hour and 24 minutes. asm.orgnih.govnih.gov Even a 500 mg dose of ampicillin only achieved an average peak concentration of 3.2 µg/mL. nih.govnih.gov

The bioavailability of ampicillin from pivampicillin is also markedly superior. Studies have reported the bioavailability of ampicillin from pivampicillin to be between 82% and 92%, whereas the bioavailability of oral ampicillin is approximately 62%. nih.gov This leads to a greater total amount of ampicillin reaching the systemic circulation. The urinary excretion of ampicillin further supports this, with 67% to 73% of the administered dose of pivampicillin being recovered as ampicillin in the urine, compared to only 25% to 29% for ampicillin. nih.govnih.gov

| Parameter | Pivampicillin (equivalent to 250 mg ampicillin) | Ampicillin (250 mg) | Ampicillin (500 mg) |

| Mean Peak Serum Ampicillin Concentration | 6.8 µg/mL asm.orgnih.govnih.gov | 1.96 µg/mL asm.orgnih.govnih.gov | 3.2 µg/mL nih.govnih.gov |

| Time to Peak Concentration | 56 minutes asm.orgnih.govnih.gov | 1 hour 24 minutes asm.orgnih.govnih.gov | 1 hour 42 minutes nih.govnih.gov |

| Bioavailability of Ampicillin | 82-92% nih.gov | 62% nih.gov | Not specified |

| Urinary Excretion of Ampicillin (% of dose) | 67-73% nih.govnih.gov | 25-29% nih.govnih.gov | Not specified |

Factors Influencing Oral Absorption: Dietary Component Interactions

The absorption of pivampicillin appears to be largely unaffected by food. nih.gov Studies have shown that the simultaneous intake of food does not decrease the total absorption of pivampicillin. researchgate.net Specifically, administration with a meal rich in fat and protein did not have a depressant effect on its absorption. nih.gov This is in contrast to ampicillin, where food intake can substantially decrease its total absorption. researchgate.net However, some studies have noted that the presence of food can cause a delay in the absorption of pivampicillin. researchgate.net

Investigating Intestinal Epithelial Cell Handling and Conversion

Pivampicillin's enhanced absorption is due to its increased lipophilicity, which allows it to diffuse through intestinal cells. taylorandfrancis.comnih.gov Once inside the intestinal epithelial cells, pivampicillin is rapidly hydrolyzed by intracellular esterases into ampicillin. nih.gov This intracellular conversion is a key step in its mechanism of enhanced bioavailability.

Research using Caco-2 cells, a model for the intestinal epithelium, has shown that when pivampicillin is introduced to the apical side (the side facing the intestinal lumen), there is a rapid accumulation of ampicillin within the cells and subsequent transport of ampicillin to the basolateral side (the side facing the bloodstream). nih.gov This process is dependent on esterase activity, as inhibitors of these enzymes significantly reduce the release of ampicillin. nih.gov The study also suggested that the efflux of the newly formed ampicillin from the basolateral side of the intestinal cells is facilitated by a multidrug resistance-associated protein (MRP)-like transporter. nih.gov

Distribution Profile of Ampicillin following this compound Administration

Once absorbed and converted to ampicillin, the active drug distributes throughout the body. The total distribution volume of unbound ampicillin has been determined to be approximately 0.247 L/kg, which is only slightly more than the extracellular fluid volume. nih.gov This suggests that the tissue binding and intracellular distribution of ampicillin are limited. nih.gov Following oral administration, pivampicillin results in higher concentrations of ampicillin in blood, tissues, and urine compared to orally administered ampicillin. jst.go.jp

Metabolic Fate and Pathways of Pivalic Acid Liberation from this compound

The hydrolysis of pivampicillin not only releases the active ampicillin but also liberates pivalic acid and formaldehyde. drugbank.commedicaldialogues.in The formaldehyde is rapidly oxidized to formic acid and incorporated into normal metabolic pathways. e-lactancia.org Pivalic acid, however, follows a different metabolic route.

Carnitine Conjugation and Excretion of Pivalic Acid

Pivalic acid released from pivampicillin is primarily eliminated from the body through conjugation with carnitine. wikipedia.orgresearchgate.net In human cells, pivalic acid is converted to its coenzyme A thioester, pivaloyl-CoA. researchgate.net This intermediate then reacts with carnitine to form pivaloylcarnitine (B1222081), which is subsequently excreted in the urine. researchgate.netnih.gov

Implications of Pivalic Acid Metabolites on Endogenous Substrates

The hydrolysis of pivampicillin produces pivalic acid as a byproduct. medicaldialogues.in This pivalic acid has been shown to have significant implications for endogenous substrates, most notably carnitine. nih.govresearchgate.net Pivalic acid is primarily excreted in the urine as a conjugate with carnitine, known as pivaloylcarnitine. researchgate.net This process can lead to a significant increase in the urinary excretion of carnitine, resulting in a depletion of serum and muscle carnitine levels. medicaldialogues.innih.gov

Long-term or frequently repeated treatment with pivampicillin has been associated with a substantial reduction in free carnitine concentrations. nih.gov Studies in children have shown that prolonged treatment can reduce serum and muscle carnitine to less than 10% of the normal reference value. nih.gov The decline in serum carnitine is a slow process, with an estimated half-life of about five months. nih.gov This depletion of carnitine stores can have clinical consequences, as carnitine is essential for the mitochondrial oxidation of fatty acids. researchgate.net A deficiency can lead to an inadequate ketone body response during fasting. nih.gov

The interaction between pivalic acid and carnitine highlights a significant metabolic consequence of pivampicillin administration. The formation and excretion of pivaloylcarnitine represent a major pathway for the elimination of pivalic acid, but it comes at the cost of depleting the body's carnitine pool. researchgate.net

Excretion Kinetics of Ampicillin Post-Pivampicillin Hydrochloride Administration

Renal Excretion Mechanisms and Routes

Following the administration of this compound and its subsequent hydrolysis to ampicillin, the active metabolite is primarily eliminated from the body through the kidneys. medicaldialogues.infda.gov A significant portion of the administered dose is excreted in the urine as unchanged ampicillin. medicaldialogues.inasm.org Studies have shown that approximately 67% to 73% of a dose of pivampicillin is recovered in the urine as ampicillin within the first 6 to 8 hours. nih.govasm.org This is substantially higher than the urinary recovery of ampicillin after oral administration of ampicillin itself, which is typically around 25% to 30%. nih.govresearchgate.net

The renal excretion of ampicillin involves both glomerular filtration and tubular secretion. wikipedia.org The concurrent administration of probenecid, a substance known to block tubular secretion, leads to higher and more prolonged serum concentrations of ampicillin, confirming the role of this pathway in its elimination. wikipedia.orgnih.gov

The table below summarizes the urinary excretion of ampicillin after administration of pivampicillin and ampicillin.

| Drug Administered | Percentage of Dose Excreted as Ampicillin in Urine | Reference |

| Pivampicillin | 67% - 73% | nih.gov |

| Ampicillin | 25% - 29% | nih.gov |

Biliary Excretion Contributions

While renal excretion is the primary route of elimination for ampicillin, a smaller portion is excreted through the biliary system. wikipedia.orgnih.gov The active form of ampicillin appears in the bile, sometimes at concentrations higher than those found in the serum. fda.gov One study in humans with T-tube drainage found that after oral or intravenous administration of ampicillin, approximately 0.10% of the administered dose was recovered in the bile. nih.gov In animal studies, a small fraction of ampicillin has been shown to enter the enterohepatic circulation and be eliminated via bile. dergipark.org.tr However, in patients with gallbladder disease or cystic duct obstruction, ampicillin levels in the gallbladder bile are markedly lower. nih.gov

Pharmacokinetic Modeling and Simulation of Ampicillin Concentrations from this compound

Population Pharmacokinetic Studies

Population pharmacokinetic (PK) models have been developed to describe the absorption, distribution, metabolism, and excretion of ampicillin derived from its prodrugs, including pivampicillin. nih.govscispace.com These models often utilize a one or two-compartment open model to characterize the drug's behavior in the body. nih.govasm.org

A crossover study involving healthy male subjects who received single doses of intravenous ampicillin, oral ampicillin, and oral this compound found that the pharmacokinetic data for ampicillin could be well-described by a two-compartment open model. nih.gov This study highlighted the significantly greater bioavailability of ampicillin from pivampicillin (92 ± 18%) compared to oral ampicillin (62 ± 17%). nih.gov The absorption of ampicillin from pivampicillin was found to proceed at a constant, zero-order rate. nih.gov

Population PK studies in pediatric populations, particularly neonates, have also been conducted to optimize dosing regimens. scispace.comescholarship.orgresearchgate.net These studies have identified key covariates that influence ampicillin pharmacokinetics, such as postmenstrual age and serum creatinine (B1669602), which are related to renal function development. researchgate.net

The table below presents key pharmacokinetic parameters for ampicillin derived from pivampicillin and ampicillin from a comparative study.

| Parameter | Pivampicillin (oral) | Ampicillin (oral) | Ampicillin (IV) | Reference |

| Bioavailability | 92 ± 18% | 62 ± 17% | - | nih.gov |

| Absorption Rate (% of dose/min) | 0.64 ± 0.19 | 0.58 ± 0.16 | - | nih.gov |

| Total Distribution Volume (L/kg) | - | - | 0.247 ± 0.045 | nih.gov |

Half-Life Determination of the Active Metabolite

The half-life of ampicillin, the active metabolite of this compound, is a crucial parameter in determining dosing frequency. Following the rapid hydrolysis of pivampicillin, the elimination half-life of ampicillin is independent of the prodrug administered and is consistent with the half-life observed after direct ampicillin administration. researchgate.netnih.gov

Several studies have reported the half-life of ampicillin. A triple crossover study comparing ampicillin, pivampicillin, and amoxicillin (B794) found the mean half-life of ampicillin (from pivampicillin) to be approximately 58.4 minutes. nih.gov Another comparative study reported a serum half-life for ampicillin (from pivampicillin) similar to that of ampicillin administered directly. researchgate.net In neonates, the half-life of ampicillin is longer due to immature renal function and decreases as postmenstrual age increases. wikipedia.orgfda.gov

The table below shows the comparative half-life of ampicillin from different formulations.

| Drug Administered | Mean Half-Life (minutes) | Reference |

| Pivampicillin | 58.4 | nih.gov |

| Ampicillin | 60.9 | nih.gov |

| Amoxicillin | 62.2 | nih.gov |

Antimicrobial Activity and Spectrum Research of Pivampicillin S Active Metabolite

Mechanistic Investigations of Ampicillin's Antibacterial Action

Ampicillin (B1664943) exerts its bactericidal effects by interfering with the synthesis of the bacterial cell wall, a structure essential for maintaining the integrity and shape of bacterial cells. patsnap.comnih.gov This process involves several key steps, ultimately leading to cell death. wikipedia.orgwalshmedicalmedia.com

The primary targets of ampicillin within bacterial cells are the penicillin-binding proteins (PBPs). patsnap.comnih.gov PBPs are enzymes, including transpeptidases, that are crucial for the final stages of peptidoglycan synthesis. patsnap.com Peptidoglycan is the primary component of the bacterial cell wall, providing it with structural rigidity. patsnap.com

Ampicillin, by mimicking the D-Ala-D-Ala dipeptide portion of the peptidoglycan precursor, covalently binds to the active site of PBPs. nih.gov This binding is irreversible and inhibits the enzymatic activity of the PBPs, preventing the cross-linking of peptidoglycan chains. wikipedia.orgpatsnap.com Different bacteria possess a variety of PBPs, and ampicillin's affinity for these proteins can vary. For instance, in Haemophilus influenzae, altered PBPs 3, 4, and 5 are associated with resistance, suggesting they are major targets for beta-lactam antibiotics. nih.gov In Enterococcus faecium, the low-affinity PBP5 is a key factor in intrinsic resistance to ampicillin. asm.orgresearchgate.net In some cases, increased production of PBP5 has been linked to higher levels of ampicillin resistance. asm.org

By inhibiting PBPs, ampicillin effectively halts the synthesis of the peptidoglycan layer of the bacterial cell wall. drugbank.compatsnap.com This inhibition of the third and final stage of bacterial cell wall synthesis is the core of ampicillin's antibacterial action. drugbank.comwikipedia.org The weakened cell wall is unable to withstand the internal osmotic pressure of the bacterial cell. patsnap.com

The presence of an amino group in ampicillin's structure allows it to penetrate the outer membrane of some Gram-negative bacteria more effectively than penicillin G, contributing to its broader spectrum of activity. wikipedia.org

The disruption of cell wall synthesis ultimately leads to cell lysis, the rupture of the cell. wikipedia.orgwalshmedicalmedia.com This lytic process is often mediated by the bacterium's own autolytic enzymes, such as autolysins. drugbank.com It is thought that ampicillin may interfere with an inhibitor of these autolysins, leading to uncontrolled cell wall degradation and subsequent lysis. drugbank.com

Studies in Escherichia coli have shown that ampicillin-induced lysis can be a complex process. For example, in amino acid-deprived E. coli, the ability to induce lysis decreases over time, suggesting a decay in a key lytic event. asm.org Furthermore, research has identified LytM-domain factors as being required for rapid ampicillin-induced lysis in E. coli. asm.org The process at a single-cell level can involve the formation of bulges and swelling before the cell ultimately ruptures. frontiersin.org

In Vitro Susceptibility Testing Methodologies for Ampicillin against Diverse Bacterial Pathogens

The susceptibility of bacterial pathogens to ampicillin is determined using various in vitro methods. These tests are crucial for guiding therapeutic choices and monitoring the emergence of resistance. Common methodologies include:

Broth Dilution: This method determines the minimum inhibitory concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. nih.govmdpi.com

Agar (B569324) Dilution: Similar to broth dilution, this method involves incorporating the antibiotic into an agar medium at various concentrations to determine the MIC. karger.com

Disk Diffusion (Kirby-Bauer Method): This qualitative test involves placing a paper disk impregnated with a specific amount of ampicillin onto an agar plate inoculated with the test bacterium. The diameter of the zone of inhibition around the disk is measured to determine susceptibility. karger.commicroxpress.in

These standardized methods, often following guidelines from organizations like the Clinical and Laboratory Standards Institute (CLSI), are essential for reproducible and clinically relevant results. microxpress.in

Ampicillin demonstrates activity against a range of Gram-positive bacteria. drugbank.comwalshmedicalmedia.com This includes:

Streptococcus species: Such as Streptococcus pneumoniae and Streptococcus pyogenes. wikipedia.org

Enterococcus species: Notably Enterococcus faecalis. wikipedia.orgopenmicrobiologyjournal.com However, many strains have acquired resistance. la.gov

Staphylococcus species: Including some isolates of Staphylococcus aureus (but not penicillin-resistant or methicillin-resistant strains). wikipedia.orgnih.gov

Listeria monocytogenes nih.gov

Corynebacterium species la.gov

Clostridium species la.gov

The table below provides a summary of ampicillin's activity against selected Gram-positive organisms.

| Organism | Susceptibility Information |

| Streptococcus pneumoniae | Generally susceptible, though resistance through altered PBPs can occur. wikipedia.orgla.gov |

| Streptococcus pyogenes | Typically susceptible. wikipedia.org |

| Enterococcus faecalis | Ampicillin is one of the few antibiotics effective against multidrug-resistant strains. wikipedia.org However, resistance is an issue. la.gov Synergistic effects have been observed in vitro when combined with ceftriaxone. openmicrobiologyjournal.com Ampicillin susceptibility can predict amoxicillin (B794) susceptibility. nih.govasm.org |

| Staphylococcus aureus | Effective against penicillin-susceptible strains, but not against penicillin-resistant (including MRSA) strains. wikipedia.org |

| Listeria monocytogenes | A common treatment for infections caused by this organism. nih.gov |

The presence of an amino group allows ampicillin to penetrate the outer membrane of certain Gram-negative bacteria, giving it a broader spectrum than penicillin G. wikipedia.org Its activity includes:

Escherichia coli la.gov

Klebsiella species la.gov

Proteus mirabilis la.gov

Haemophilus influenzae wikipedia.orgla.gov

Neisseria gonorrhoeae la.gov

Shigella species la.gov

Salmonella species la.gov

It is important to note that resistance among these organisms is widespread, often due to the production of beta-lactamase enzymes that inactivate ampicillin. la.gov

The following table summarizes ampicillin's activity against key Gram-negative pathogens.

| Organism | Susceptibility Information |

| Escherichia coli | Initially effective, but resistance is now common. la.gov Susceptibility testing is crucial. |

| Klebsiella spp. | Susceptibility can be variable, and many strains are resistant. la.gov |

| Proteus mirabilis | Generally considered susceptible, though resistance can occur. la.gov |

| Haemophilus influenzae | Effective against non-beta-lactamase-producing strains. Resistance is often associated with altered PBPs. wikipedia.orgnih.govmicrobiologyresearch.org |

| Neisseria gonorrhoeae | Historically a treatment option, but widespread resistance has limited its use. wikipedia.org |

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determinations

The susceptibility of a bacterial strain to an antibiotic is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of the bacteria in vitro. nih.gov The Minimum Bactericidal Concentration (MBC) is the lowest concentration that results in bacterial death. nih.gov

Studies have determined the MIC of ampicillin for various medically important bacteria. For instance, the MIC for Escherichia coli is reported to be 4 mg/L, for Staphylococcus aureus it is between 0.6-1 mg/L, and for Streptococcus pneumoniae it ranges from 0.03-0.06 mg/L. nih.gov For Haemophilus influenzae, the MIC is 0.25 mg/L. nih.gov Research on Listeria monocytogenes has shown ampicillin MIC values ranging from 1 to 15 ppm, with corresponding MBC values of 5 to 20 ppm. nih.gov Another study found the MIC50 and MIC90 for ampicillin against Halomonas hydrothermalis to be 0.69 mg/ml and 1.02 mg/ml, respectively. researchgate.net

The following table provides a summary of ampicillin MIC and MBC values for selected bacteria:

| Bacterium | MIC (mg/L) | MBC (mg/L) |

| Escherichia coli | 4 nih.gov | No data |

| Staphylococcus aureus | 0.6-1 nih.gov | No data |

| Streptococcus pneumoniae | 0.03-0.06 nih.gov | No data |

| Haemophilus influenzae | 0.25 nih.gov | No data |

| Listeria monocytogenes | 1-15 nih.gov | 5-20 nih.gov |

This table is interactive. Click on the headers to sort the data.

It is important to note that MIC values can vary depending on the specific strain and the testing methodology used. asm.org

Post-Antibiotic Effect (PAE) and Time-Kill Curve Analyses

The Post-Antibiotic Effect (PAE) refers to the continued suppression of bacterial growth after limited exposure to an antimicrobial agent. nih.govresearchgate.net This phenomenon is a significant consideration in determining antibiotic dosing regimens. nih.gov For ampicillin, the PAE can last between 1 to 3 hours, depending on the bacterial species being treated. researchgate.net One study on Escherichia coli demonstrated that a longer exposure to ampicillin resulted in a more prolonged suppression of bacterial growth even after the antibiotic was removed from the culture medium. nih.govresearchgate.net Another study involving Streptococcus faecalis and Streptococcus faecium found that ampicillin produced a PAE of 1.05 hours. karger.com

Time-kill curve analysis is a method used to study the bactericidal or bacteriostatic activity of an antimicrobial agent over time. mdpi.com These studies plot the number of viable bacteria against time in the presence of a specific concentration of the antibiotic. asm.org Research on ampicillin has utilized time-kill curves to demonstrate its bactericidal activity against various bacteria. mdpi.comresearchgate.net For example, time-kill assays have shown that a combination of ampicillin and another agent can achieve bactericidal activity against multidrug-resistant E. coli within 2 hours, a reduction in time compared to ampicillin alone. mdpi.com Time-kill curves have also been instrumental in characterizing the killing patterns of ampicillin against different strains of Haemophilus influenzae, revealing that some strains are killed more slowly than others. asm.org

Mechanisms of Bacterial Resistance to Pivampicillin S Active Metabolite

Beta-Lactamase Production and Hydrolysis of the Beta-Lactam Ring

The most prevalent mechanism of resistance to ampicillin (B1664943) involves the production of β-lactamase enzymes. nih.govwikipedia.org These enzymes catalyze the hydrolysis of the amide bond in the β-lactam ring, rendering the antibiotic inactive. nih.govresearchgate.netkhanacademy.org This enzymatic degradation prevents ampicillin from reaching its target, the penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis. frontiersin.org

The production of β-lactamases can be either chromosomally encoded or, more commonly, acquired through the horizontal transfer of mobile genetic elements such as plasmids. nih.gov This plasmid-mediated transmission allows for the rapid dissemination of resistance among different bacterial species. droracle.ai The TEM-1 β-lactamase is one of the most frequently encountered β-lactamases in Gram-negative bacteria and is responsible for a significant proportion of ampicillin resistance in Escherichia coli. wikipedia.org Similarly, the SHV-1 β-lactamase is commonly found in Klebsiella pneumoniae and contributes to ampicillin resistance in this species. wikipedia.org

A significant evolution in β-lactamase-mediated resistance has been the emergence of extended-spectrum β-lactamases (ESBLs). nih.gov These enzymes are mutants of older, broad-spectrum β-lactamases, such as TEM-1, TEM-2, and SHV-1, and possess an extended substrate profile. nih.govasm.org Unlike their parent enzymes, ESBLs can hydrolyze a wider range of β-lactam antibiotics, including third-generation cephalosporins and monobactams, in addition to penicillins like ampicillin. nih.govasm.org

ESBLs are most commonly found in Gram-negative bacteria, particularly E. coli and K. pneumoniae. droracle.aivch.ca The genes encoding ESBLs are often located on plasmids, which facilitates their spread among different bacterial species. droracle.ai The activity of ESBLs can be inhibited by β-lactamase inhibitors such as clavulanic acid. nih.gov This characteristic is often used in clinical laboratories to detect the presence of ESBL-producing organisms. nih.gov The global dissemination of a highly virulent and successful clone of ESBL-producing E. coli, sequence type 131 (ST131), has become a major public health concern. droracle.ai

| ESBL Type | Parent Enzyme | Common Producing Organisms | Substrate Spectrum Includes |

| TEM-derived | TEM-1, TEM-2 | E. coli, K. pneumoniae | Ampicillin, Cephalosporins (1st, 2nd, 3rd gen), Monobactams |

| SHV-derived | SHV-1 | K. pneumoniae, E. coli | Ampicillin, Cephalosporins (1st, 2nd, 3rd gen), Monobactams |

| CTX-M | Kluyvera spp. | E. coli, K. pneumoniae | Cefotaxime, other Cephalosporins, Ampicillin |

| OXA-derived | - | P. aeruginosa | Ampicillin, Cephalothin, Oxacillin |

Alterations in Penicillin-Binding Proteins (PBPs) Structure and Affinity

Another significant mechanism of resistance to ampicillin involves alterations in the structure of penicillin-binding proteins (PBPs), the molecular targets of β-lactam antibiotics. nih.govnih.gov PBPs are enzymes that catalyze the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall. frontiersin.org Ampicillin and other β-lactam antibiotics act by acylating the active site of PBPs, thereby inhibiting their function and leading to cell death. frontiersin.org

Bacteria can develop resistance by acquiring mutations in the genes encoding PBPs. nih.govwikipedia.org These mutations lead to amino acid substitutions in the PBP structure, particularly in the active site, which reduces the binding affinity of ampicillin for its target. nih.govnih.gov This decreased affinity allows the PBPs to continue functioning even in the presence of the antibiotic, enabling the bacteria to survive. wikipedia.org This mechanism is particularly important in Gram-positive bacteria, such as Streptococcus pneumoniae, where alterations in PBP1a, PBP2x, and PBP2b are associated with penicillin and ampicillin resistance. nih.govnih.gov In some cases, bacteria can acquire entirely new PBP genes that encode for low-affinity PBPs, a mechanism observed in methicillin-resistant Staphylococcus aureus (MRSA). wikipedia.org

Efflux Pump Systems in Bacterial Resistance

Efflux pumps are transport proteins located in the bacterial cell membrane that actively extrude a wide range of toxic compounds, including antibiotics like ampicillin, from the cell. nih.govnih.govwikipedia.org This mechanism prevents the intracellular accumulation of the antibiotic to a concentration that would be effective against its target. oup.comoup.com Efflux pumps can be specific for a single substrate or can transport a broad range of structurally diverse compounds, contributing to multidrug resistance (MDR). oup.comoup.com

In Gram-negative bacteria, efflux pumps are often complex, tripartite systems that span both the inner and outer membranes. nih.gov The Resistance-Nodulation-Division (RND) family of efflux pumps is a major contributor to antibiotic resistance in these organisms. nih.gov The AcrAB-TolC efflux system in E. coli is a well-characterized example of an RND pump that can export ampicillin and other β-lactam antibiotics. nih.gov The expression of genes encoding efflux pumps can be upregulated in the presence of antibiotics, leading to increased resistance. wikipedia.orgoup.com

| Efflux Pump Family | Energy Source | Bacterial Type | Examples | Substrates Include |

| Resistance-Nodulation-Division (RND) | Proton Motive Force | Gram-negative | AcrAB-TolC (E. coli), MexAB-OprM (P. aeruginosa) | Ampicillin, Tetracyclines, Fluoroquinolones |

| Major Facilitator Superfamily (MFS) | Proton Motive Force | Gram-positive & Gram-negative | NorA (S. aureus), PmrA (S. pneumoniae) | Fluoroquinolones, Tetracyclines |

| ATP-Binding Cassette (ABC) Superfamily | ATP Hydrolysis | Gram-positive & Gram-negative | MsbA (E. coli) | Macrolides, various drugs |

| Small Multidrug Resistance (SMR) Family | Proton Motive Force | Gram-positive & Gram-negative | EmrE (E. coli) | Quaternary ammonium (B1175870) compounds |

| Multidrug and Toxic Compound Extrusion (MATE) Family | Sodium Ion Gradient | Gram-positive & Gram-negative | NorM (V. parahaemolyticus) | Fluoroquinolones, Aminoglycosides |

Decreased Outer Membrane Permeability to Ampicillin

In Gram-negative bacteria, the outer membrane acts as a selective barrier that restricts the entry of many substances, including antibiotics. asm.orgnih.gov Ampicillin and other hydrophilic antibiotics primarily cross the outer membrane through water-filled channels called porins. nih.gov A reduction in the permeability of the outer membrane can therefore contribute to ampicillin resistance by limiting the access of the antibiotic to its PBP targets in the periplasmic space. asm.orgresearchgate.net

Epidemiology of Ampicillin Resistance and its Impact on Pivampicillin (B1678493) Hydrochloride Efficacy

The epidemiology of ampicillin resistance is a significant public health concern, as it directly impacts the clinical utility of pivampicillin hydrochloride. wos-emr.net Surveillance studies have shown high rates of ampicillin resistance among common bacterial pathogens. For instance, ampicillin resistance is widespread in E. coli, a frequent cause of urinary tract infections. mdpi.com Studies have reported ampicillin resistance rates of over 50% in E. coli isolates from pediatric urinary tract infections. mdpi.com

In a study conducted in Ecuador, high levels of resistance to ampicillin were observed in Enterococcus faecium isolates from both hospitalized patients (82%) and outpatients (72%). paho.org In contrast, ampicillin resistance in Enterococcus faecalis was much lower. paho.org The prevalence of ampicillin resistance can vary geographically and is influenced by factors such as antibiotic prescribing practices and infection control measures. wos-emr.net The high prevalence of ampicillin resistance due to the mechanisms described above significantly limits the empirical use of this compound for many infections. nih.govnih.gov Consequently, susceptibility testing is crucial to guide the appropriate use of this antibiotic.

| Bacterial Species | Common Infections | Reported Ampicillin Resistance Rates |

| Escherichia coli | Urinary tract infections, sepsis | >50% in some pediatric UTI studies mdpi.com |

| Klebsiella pneumoniae | Pneumonia, urinary tract infections, sepsis | High, often associated with ESBL production |

| Proteus mirabilis | Urinary tract infections | Variable, can be significant |

| Enterococcus faecium | Urinary tract infections, endocarditis, sepsis | 72-82% in an Ecuadorian study paho.org |

| Enterococcus faecalis | Urinary tract infections, endocarditis, sepsis | Low (2-5%) in an Ecuadorian study paho.org |

| Haemophilus influenzae | Respiratory tract infections, meningitis | Increasing, often due to TEM-1 β-lactamase wikipedia.org |

| Neisseria gonorrhoeae | Gonorrhea | Increasing, often due to TEM-1 β-lactamase wikipedia.org |

Clinical Efficacy and Comparative Studies of Pivampicillin Hydrochloride

Methodological Approaches in Clinical Efficacy Trials of Pivampicillin (B1678493) Hydrochloride

The evaluation of pivampicillin hydrochloride's clinical efficacy has been grounded in robust methodological approaches designed to yield reliable and comparable data. These trials have often been structured to not only assess the standalone efficacy of the drug but also to compare it against other established antibiotics.

Study Designs: Randomized Controlled Trials, Double-Blind Studies

A significant portion of the clinical research on this compound has utilized randomized controlled trials (RCTs) to minimize bias and ensure a high level of evidence. In these studies, patients are randomly assigned to receive either this compound or a comparator drug. For instance, a multicenter general practice study comparing pivampicillin with amoxicillin (B794) in respiratory tract infections randomly allocated patients to treatment groups. nih.gov Similarly, comparative studies of a combination of pivmecillinam (B1664848) and pivampicillin against other antibiotics also employed randomization to stratify patients into different diagnostic groups. nih.gov

Double-blind studies, where neither the patient nor the investigator knows which treatment is being administered, have also been a feature of pivampicillin research, further strengthening the validity of the findings. This design is crucial in eliminating subjective bias in the assessment of clinical outcomes.

Endpoints: Clinical Cure Rates and Bacteriological Eradication

The primary measures of success in clinical trials of this compound have consistently been clinical cure rates and bacteriological eradication. Clinical cure is typically defined by the resolution of the signs and symptoms of the infection that were present at the start of the trial. Bacteriological eradication, on the other hand, is a microbiological endpoint that confirms the elimination of the causative pathogen from the site of infection, as demonstrated by laboratory cultures.

For example, in studies of respiratory tract infections, the assessment of clinical efficacy was based on the number of patients rated as "cured" or "improved" at the end of the treatment course. nih.gov In the context of urinary tract infections, a composite response rate is often used, which includes both clinical cure and microbiological response. fda.gov

Efficacy of this compound in Specific Infectious Disease Models

The clinical utility of this compound has been investigated across a range of infectious diseases, with a significant body of research focusing on urinary and respiratory tract infections.

Uncomplicated Urinary Tract Infections (UTIs) Research

While much of the recent focus in the treatment of uncomplicated UTIs has shifted towards pivmecillinam, earlier clinical trials have provided insights into the efficacy of pivampicillin. In a study involving geriatric patients with bacteriuria caused by E. coli, Klebsiella, and Proteus species, pivampicillin was one of the treatments evaluated. The study, which was a ten-week open clinical trial, found that bacteriuria in all treatment groups, including the one with pivampicillin, cleared almost completely within three days. nih.gov

Another comparative study in geriatric patients with indwelling catheters and significant bacteriuria due to Enterobacteriaceae evaluated pivampicillin. In patients treated with pivampicillin alone, 43% of urine specimens were free from Enterobacteriaceae in the first half of the treatment period, which decreased to 23% in the second half, indicating a tendency towards the development of infections with more resistant strains as treatment progressed.

A double-blind comparative study in patients with complicated urinary tract infections assessed a combination of pivmecillinam and pivampicillin against pivmecillinam alone. The combination therapy, which included pivampicillin, resulted in a bacteriological cure in 11 out of 14 patients and clinical success in the same proportion. nih.gov

Studies in Respiratory Tract Infections

| Infection Type | Pivampicillin Response Rate | Amoxicillin Response Rate | Key Finding |

|---|---|---|---|

| Upper and Lower Respiratory Tract Infections (Overall) | 93% | 90% | Overall comparable efficacy. |

| Acute Bronchitis | Significantly Better | - | Pivampicillin showed superior efficacy. |

Another multicenter study in general practice compared a combination of pivmecillinam and pivampicillin with a triple tetracycline (B611298) combination in 408 patients with respiratory tract infections. nih.gov After seven days of treatment, there was no significant difference in clinical efficacy, with 93% of the pivmecillinam plus pivampicillin group rated as cured or improved, compared to 90% in the tetracycline group. nih.gov At the seven-day mark, 66% of patients in both groups were completely free of symptoms. nih.gov

Research in Other Systemic Bacterial Infections

The use of this compound has been indicated for a broader range of infections beyond UTIs and respiratory illnesses, including gastrointestinal infections, and skin and soft tissue infections. patsnap.com One area where its efficacy has been noted is in the treatment of salmonellosis. Preliminary clinical experience has suggested that pivmecillinam hydrochloride, a related compound, may be a useful alternative in the treatment of acute typhoid fever and for salmonella carriers when antibiotic therapy is deemed essential. Given that pivampicillin is a prodrug of ampicillin (B1664943), which has activity against Salmonella species, its potential use in these infections is plausible, although specific clinical trial data focusing solely on this compound for these indications is limited in recent literature.

Comparative Clinical Research of this compound versus Other Antibiotics

This compound, a prodrug of ampicillin, was developed to improve the oral bioavailability of the parent compound. nih.govpatsnap.com Its clinical efficacy has been evaluated in various studies, comparing it against ampicillin itself and other contemporary oral beta-lactam antibiotics.

Efficacy Comparisons with Ampicillin Formulations

Clinical studies have consistently demonstrated that pivampicillin achieves superior pharmacokinetic parameters compared to standard ampicillin formulations, which often translates to comparable or enhanced clinical efficacy even at lower equivalent doses. As a prodrug, pivampicillin is more efficiently absorbed from the gastrointestinal tract. jhphs.org

In a study involving healthy volunteers, this compound capsules yielded significantly higher peak serum concentrations of ampicillin compared to ampicillin trihydrate. Doses equimolar to 250 mg of ampicillin resulted in average peak concentrations of 6.8 µg/ml for pivampicillin, compared to 1.96 µg/ml for ampicillin. jhphs.org Furthermore, the bioavailability of ampicillin from a pivampicillin dose was superior to that of a dose of ampicillin twice as large. jhphs.org

This enhanced bioavailability has been shown to be clinically effective. A randomized trial in children aged 1-10 years with urinary tract infections (UTIs) compared pivampicillin suspension with ampicillin suspension. wikipedia.org Although the pivampicillin was administered at approximately half the ampicillin-equivalent dose, all infections in both groups were cured over the 14-day treatment period. wikipedia.org This study highlighted that the lower dosage of pivampicillin produced a 65% higher peak serum concentration, which was also achieved more rapidly than with ampicillin. wikipedia.org The antimicrobial spectrum and activity of pivampicillin are identical to those of ampicillin, as pivampicillin is hydrolyzed into ampicillin in the body. fda.gov

| Feature | This compound | Ampicillin | Source(s) |

| Mechanism | Prodrug, hydrolyzes to Ampicillin | Active drug | nih.govfda.gov |

| Peak Serum Concentration (equimolar dose) | 6.8 µg/ml | 1.96 µg/ml | jhphs.org |

| Bioavailability | Superior; higher absorption | Lower absorption | jhphs.orgwikipedia.org |

| Clinical Outcome (Pediatric UTI) | 100% cure rate (at ~half the ampicillin dose) | 100% cure rate | wikipedia.org |

Comparisons with Other Oral Beta-Lactam Antibiotics (e.g., Amoxicillin, Bacampicillin)

Pivampicillin's efficacy has also been benchmarked against other widely used oral beta-lactam antibiotics, such as amoxicillin and bacampicillin (B1208201) (another ampicillin prodrug).

In a randomized trial with elderly patients suffering from bronchopneumonia or acute exacerbations of chronic bronchitis, pivampicillin was compared with amoxicillin. nih.gov The results showed that 57% of patients taking pivampicillin were cured and the remainder improved. In the amoxicillin group, 45% were cured, 45% improved, and two treatment failures were recorded. nih.gov

A comparative study between the two ampicillin esters, pivampicillin and bacampicillin, for treating conditions like respiratory tract infections, urinary tract infections, and prostatitis found them to be equally effective clinically. nih.gov The clinical outcomes were nearly identical, with 94% of patients in the pivampicillin group and 91% in the bacampicillin group being cured or showing improvement. nih.gov A pharmacokinetic study further supported the comparable bioavailability of pivampicillin and bacampicillin, both of which were significantly higher than that of ampicillin. nih.gov

| Comparison | This compound | Comparator Antibiotic | Indication | Key Finding | Source(s) |

| vs. Amoxicillin | 57% cured, 43% improved | Amoxicillin: 45% cured, 45% improved, 10% failure | Lower Respiratory Tract Infections (Elderly) | Pivampicillin showed a slightly higher cure rate. | nih.gov |

| vs. Bacampicillin | 94% cured or improved | Bacampicillin: 91% cured or improved | Various Infections (UTI, RTI, etc.) | Both preparations were equally effective clinically. | nih.gov |

Evaluation in Step-Down Therapy Regimens

Step-down therapy, also known as sequential therapy, involves switching a patient from an intravenous (IV) antibiotic to an oral equivalent once their clinical condition has stabilized. This practice can offer numerous benefits, including reduced hospital stay and lower healthcare costs. An oral agent suitable for step-down therapy must demonstrate excellent bioavailability to ensure that therapeutic serum concentrations are maintained after the switch.

This compound's high oral bioavailability makes it a theoretical candidate for use in such regimens. jhphs.org However, specific clinical trials and research studies focusing explicitly on the evaluation of this compound as a step-down agent from an initial IV therapy are not extensively detailed in published literature. While studies have evaluated related prodrugs like pivmecillinam in step-down protocols for conditions such as bacteremic urinary tract infections, direct evidence and established guidelines for this compound in this specific therapeutic context are limited.

Pharmacovigilance Research and Adverse Event Mechanisms of Pivampicillin Hydrochloride

Molecular Mechanisms Underlying Carnitine Depletion Associated with Pivalic Acid

Pivampicillin (B1678493) hydrochloride is a prodrug that is hydrolyzed in the body to release the active antibiotic, ampicillin (B1664943), along with formaldehyde (B43269) and pivalic acid. drugbank.com It is the liberation of pivalic acid that underlies the molecular mechanism of carnitine depletion. nih.govnih.govdrugbank.com Carnitine is an essential compound for fatty acid metabolism, specifically for the transport of long-chain fatty acids into the mitochondria for β-oxidation and subsequent energy production. mdpi.commdpi.com

The core mechanism involves the conjugation of pivalic acid with free carnitine to form an ester called pivaloylcarnitine (B1222081). mdpi.comnih.gov This conjugation process effectively sequesters carnitine. The newly formed pivaloylcarnitine is then excreted in the urine, leading to a net loss of the body's carnitine stores. mdpi.comuspto.gov This process can disrupt the balance of the coenzyme A (CoA) pool within the mitochondria. mdpi.com Some research also suggests that pivalic acid may interfere with carnitine's normal function by inhibiting its uptake from the gut or by depressing its endogenous synthesis. nih.govdrugbank.com

The administration of pivampicillin, particularly over long durations or through repeated courses, can lead to a significant and progressive reduction in the body's carnitine reserves. nih.govnih.gov Short-term administration has been shown to reduce serum carnitine concentrations while increasing the urinary excretion of acylcarnitine, an effect that can persist for more than ten days after stopping the therapy. nih.gov

In cases of long-term treatment, the depletion becomes more severe. Studies on patients receiving pivampicillin or other pivalic acid-releasing antibiotics for periods ranging from 6 to 24 months have documented dramatic decreases in carnitine concentrations in both serum and muscle tissue. nih.govnih.gov For instance, one study of seven girls on long-term therapy showed that the mean total serum carnitine concentration fell to just 15% of the values measured before treatment. nih.gov In two of these cases, muscle carnitine concentrations were reduced to a mere 10% of the mean reference value. nih.gov Another study reported that long-term treatment reduced total serum carnitine concentrations to as low as 3.7-14 µmol/L, compared to a reference range of 25-66 µmol/L. nih.gov The replenishment of these depleted stores is a slow process, with serum levels taking 6 to 12 months to return to normal after the cessation of therapy, even without carnitine supplementation. nih.gov

Table 1: Effect of Long-Term Pivalate-Containing Antibiotic Treatment on Carnitine Levels

| Parameter | Pre-Treatment/Reference Value | Post-Treatment Value | Duration of Treatment | Source |

| Total Serum Carnitine | 25-66 µmol/L | 3.7-14 µmol/L | 6-24 months | nih.gov |

| Total Serum Carnitine | ~100% of baseline | 15% (7-27%) of baseline | Not specified | nih.gov |

| Muscle Carnitine | 3-5 µmol/g wet weight | 0.3-0.7 µmol/g wet weight | 6-24 months | nih.gov |

| Muscle Carnitine | ~100% of reference | 10% of reference | 22-30 months | nih.gov |

The clinically significant consequence of pivalic acid-induced carnitine excretion is the development of secondary carnitine deficiency. mdpi.com This deficiency can lead to a range of metabolic disturbances and clinical symptoms because it impairs the body's ability to utilize long-chain fatty acids for energy. mdpi.com This forces the body to rely more heavily on glucose, which can lead to hypoglycemia. mdpi.com

The accumulation of fats that cannot be oxidized can lead to fat accumulation in the liver (steatosis), heart (cardiomyopathy), and skeletal muscle (myopathy). mdpi.com Clinical manifestations reported in patients with carnitine deficiency from long-term pivampicillin use include muscle weakness, pain, and general fatigue or asthenia. nih.govnih.gov In one documented case, a patient developed skeletal muscle myopathy after three months of therapy. nih.govnih.govdrugbank.com The depletion of carnitine may also affect cardiac function, as suggested by a reduction in maximal oxygen uptake (VO2max) during exercise tests in subjects with depleted carnitine levels. nih.gov The risk of adverse effects is particularly concerning in patients who are already under metabolic stress. nih.gov

Immunological Basis of Hypersensitivity and Anaphylactic Reactions

Hypersensitivity reactions to pivampicillin, as a member of the beta-lactam class of antibiotics, are the result of an adaptive immune response. mdpi.com These reactions can be broadly categorized, but most commonly present as Type I (immediate) or Type IV (delayed) hypersensitivity reactions. mdpi.commdpi.com

Type I Hypersensitivity: This is an IgE-mediated immediate reaction. mdpi.commdpi.com The beta-lactam ring structure of ampicillin (the active metabolite of pivampicillin) can act as a hapten, binding to host proteins to form a complete antigen. nih.gov In a sensitized individual, this antigen is recognized by specific IgE antibodies bound to the surface of mast cells and basophils. mdpi.com This interaction triggers the degranulation of these cells, causing a rapid release of inflammatory mediators such as histamine, prostaglandins, and leukotrienes. mdpi.comresearchgate.net The clinical manifestation of this response can range from urticaria (hives) and angioedema to life-threatening anaphylaxis, which involves systemic vasodilation, bronchospasm, and hypotension. mdpi.compatsnap.com

Type IV Hypersensitivity: These are delayed, T-cell-mediated reactions. nih.gov In this case, the drug or its metabolites are processed and presented by antigen-presenting cells to T-lymphocytes, leading to their activation and the subsequent release of cytokines that cause tissue inflammation. These reactions typically manifest as skin rashes and can occur days after exposure. mdpi.com

Cross-hypersensitivity between beta-lactam antibiotics is not a universal class effect but is primarily determined by the structural similarity of their R1 side chains, not the shared beta-lactam ring. nih.govebmconsult.com Pivampicillin is a prodrug of ampicillin, which is an aminopenicillin. Aminopenicillins, including ampicillin, amoxicillin (B794), and pivampicillin, share a similar amino group in their side chain. nih.gov

This structural similarity is the main reason for the high rate of cross-reactivity among the aminopenicillin group. nih.gov A patient with an IgE-mediated allergy to one aminopenicillin is at a higher risk of reacting to another. nih.gov Similarly, cross-reactivity can occur with cephalosporins that possess an identical or very similar R1 side chain. ebmconsult.comnih.gov First-generation cephalosporins, in particular, are more likely to have side chains similar to penicillins. nih.gov However, the risk of cross-reactivity between penicillins and newer generation cephalosporins, which often have distinct side chains, is significantly lower, estimated to be less than 1%. ebmconsult.com Therefore, an allergy to pivampicillin necessitates careful consideration before using other aminopenicillins or certain cephalosporins. patsnap.com

Etiology of Gastrointestinal Adverse Events Associated with Pivampicillin Hydrochloride

Gastrointestinal adverse events are among the most common side effects associated with pivampicillin. patsnap.com The etiology of these events is multifactorial. One primary mechanism is the disruption of the normal bacterial flora in the colon. patsnap.comlaegemiddelstyrelsen.dk Antibiotics can reduce the diversity and population of commensal bacteria, which may allow for the overgrowth of pathogenic organisms such as Clostridium difficile. laegemiddelstyrelsen.dknih.gov The toxins produced by C. difficile can lead to diarrhea and, in more severe cases, pseudomembranous colitis. laegemiddelstyrelsen.dknih.gov

Additionally, pivampicillin and its metabolites can have a direct effect on gastrointestinal motility. For example, some antibiotics can stimulate motilin receptors, leading to increased peristalsis and diarrhea. nih.gov Direct irritation of the gastrointestinal mucosa may also contribute to symptoms like nausea, vomiting, and abdominal pain. patsnap.com

Hepatic and Renal Safety Pharmacology Studies

Specific hepatic and renal safety pharmacology data for this compound are not extensively detailed in publicly available literature, which is common for older medications. However, the evaluation of hepatic and renal safety is a standard and critical component of drug development. nih.govijpca.org

Renal Safety Pharmacology: These studies are designed to assess the potential for a drug to cause kidney injury or impair renal function. nih.gov Standard assessments in preclinical models (often integrated into repeat-dose toxicity studies) include monitoring urine volume, specific gravity, pH, and electrolyte balance. nih.govresearchgate.net Blood samples are analyzed for markers of renal function like blood urea (B33335) nitrogen (BUN) and creatinine (B1669602). ijpca.org More recently, novel urinary biomarkers that offer greater sensitivity for detecting drug-induced kidney injury (DIKI) have been qualified for use in preclinical studies. nih.gov Histopathological examination of kidney tissue is also a crucial endpoint to identify any structural damage. nih.gov

Hepatic Safety Pharmacology: The liver is a primary site of drug metabolism, making it susceptible to drug-induced injury. Hepatic safety studies are designed to detect potential hepatotoxicity. altasciences.com Key assessments involve monitoring serum levels of liver enzymes such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), which are released into the bloodstream when liver cells are damaged. altasciences.com Alkaline phosphatase (ALP) and bilirubin (B190676) levels are also measured to assess for cholestasis (disruption of bile flow). As with renal studies, histopathological analysis of liver tissue is performed at the end of a study to look for evidence of cellular damage, necrosis, or steatosis. altasciences.com

Pre-clinical Toxicological Research of this compound

This compound, a prodrug of ampicillin, undergoes hydrolysis to release ampicillin, which is the active antibacterial agent. Pre-clinical toxicological evaluation is essential to characterize the safety profile of a drug candidate before human trials. This section details the findings from repeated dose toxicity, genotoxicity, and reproductive and fertility studies.

Repeated Dose Toxicity Studies

Specific repeated dose toxicity studies on this compound in animal models were not identified in the reviewed literature. However, long-term toxicity studies on ampicillin trihydrate, the active metabolite of pivampicillin, provide relevant insights into the potential effects of prolonged exposure.

In a two-year study, ampicillin trihydrate was administered orally to F344/N rats and B6C3F1 mice. The findings from these studies are summarized below.

Table 1: Findings in Repeated Dose Toxicity Studies of Ampicillin Trihydrate

| Species | Dose Levels | Duration | Key Observations |

|---|---|---|---|

| F344/N Rats | 0, 750, or 1500 mg/kg/day | 2 years | Toxic lesions in the stomach. A marginal increase in the incidence of mononuclear cell leukemia and pheochromocytomas of the adrenal gland medulla in male rats. No evidence of carcinogenic activity in female rats. nih.gov |

These findings in rodents suggest that the stomach is a potential target organ for toxicity following long-term oral administration of high doses of ampicillin. The observed increase in certain tumors in male rats was considered marginal.

Genotoxicity Assessments

Comprehensive genotoxicity data specific to this compound were not available in the public domain. Genotoxicity studies are crucial to assess the potential of a substance to induce mutations or chromosomal damage. Standard assays for this purpose include the bacterial reverse mutation assay (Ames test), in vitro chromosomal aberration assays in mammalian cells, and in vivo micronucleus tests in rodents.

Table 2: Standard Genotoxicity Assays

| Assay | Purpose |

|---|---|

| Bacterial Reverse Mutation Assay (Ames Test) | Detects point mutations (gene mutations) in bacteria. |

| In Vitro Chromosomal Aberration Assay | Identifies agents that cause structural chromosomal damage in cultured mammalian cells. |

Further investigation through a standard battery of genotoxicity tests would be necessary to fully characterize the mutagenic and clastogenic potential of this compound.

Reproductive Toxicity and Fertility Research

Preclinical studies investigating the effects of this compound on fertility and reproductive function in animal models have not been extensively reported in the available literature. Such studies are designed to evaluate potential adverse effects on male and female fertility, as well as on embryonic and fetal development.

A human follow-up study on the use of pivampicillin during pregnancy was identified. This study compared birth outcomes of women who had taken pivampicillin during pregnancy with a control group. The results are summarized below.

Table 3: Human Pregnancy Outcome Study with Pivampicillin

| Outcome | Pivampicillin Group | Control Group | Odds Ratio (95% CI) |

|---|---|---|---|

| Congenital Malformations (First Trimester Use) | 5.5% (11 cases) | 5.6% (420 cases) | 0.95 (0.51-1.76) |

| Preterm Delivery | Not specified | Not specified | 0.75 (0.54-1.05) |

The study concluded that there was no increased risk of congenital malformations, preterm delivery, or low birth weight in the offspring of women who had used pivampicillin during pregnancy.

While this human data is reassuring, it is important to note the absence of preclinical reproductive toxicity studies in animals. Such studies provide controlled data on the potential effects on fertility parameters, such as estrous cycles, sperm parameters, mating behavior, and implantation, as well as on embryo-fetal development (teratogenicity). For instance, a study on the effect of penicillin in female Wistar rats showed alterations in the estrous cycle and moderate endometrial congestion, suggesting that penicillins as a class could potentially influence reproductive parameters. However, these findings are not specific to pivampicillin.

Pivampicillin Hydrochloride Research in Specific Patient Populations

Geriatric Patient Studies and Pharmacokinetic Considerations

Research into the use of pivampicillin (B1678493) hydrochloride in the geriatric population underscores the importance of age-related physiological changes, particularly the decline in renal function, which significantly impacts the pharmacokinetics of its active metabolite, ampicillin (B1664943).

Renal Function and Mecillinam/Ampicillin Elimination in the Elderly

The primary route of elimination for ampicillin, the active component of pivampicillin, is through the kidneys. In elderly patients, a natural decline in renal function is common, which can alter the excretion of drugs. Age-related changes can lead to a decrease in both glomerular filtration and tubular secretion, the two main mechanisms by which ampicillin is cleared from the body.

A reduction in liver volume (by 20–40%) and blood flow (by up to 35%) with aging can also decrease the first-pass metabolism of prodrugs like pivampicillin. nih.gov This could potentially lead to a reduced formation of the active ampicillin moiety, which may affect the drug's efficacy. nih.gov